6-Methoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran

Description

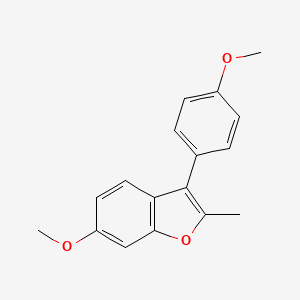

6-Methoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran is a benzofuran derivative characterized by a fused benzofuran core substituted with methoxy groups at positions 6 and 4' (on the phenyl ring), along with a methyl group at position 2.

Properties

Molecular Formula |

C17H16O3 |

|---|---|

Molecular Weight |

268.31 g/mol |

IUPAC Name |

6-methoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran |

InChI |

InChI=1S/C17H16O3/c1-11-17(12-4-6-13(18-2)7-5-12)15-9-8-14(19-3)10-16(15)20-11/h4-10H,1-3H3 |

InChI Key |

SGEKPMYUULXTTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 2-methylphenol.

Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-methoxybenzaldehyde and 2-methylphenol in the presence of a base like sodium hydroxide.

Cyclization: The intermediate undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the benzofuran core.

Methoxylation: Finally, methoxylation is achieved by treating the compound with methanol and a suitable catalyst, such as hydrochloric acid, to introduce the methoxy groups at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Reactors: Using batch or continuous reactors to ensure consistent product quality.

Purification: Employing purification techniques such as recrystallization or chromatography to obtain high-purity product.

Quality Control: Implementing rigorous quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced forms.

Substitution: Electrophilic substitution reactions can occur at the benzofuran core, especially at the positions ortho or para to the methoxy groups, using reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Halogens (bromine, chlorine), Lewis acids (aluminum chloride), solvents like dichloromethane.

Major Products

Oxidation: Quinones, hydroxylated derivatives.

Reduction: Reduced benzofuran derivatives.

Substitution: Halogenated benzofurans, nitro derivatives.

Scientific Research Applications

Chemical Synthesis and Properties

Synthetic Routes : The synthesis of 6-Methoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran typically involves a multi-step process starting with 4-methoxybenzaldehyde and 2-methylphenol. The initial condensation reaction forms an intermediate, which undergoes cyclization to establish the benzofuran core. Methoxylation introduces the methoxy groups at specific positions to yield the final compound.

Chemical Properties :

- Molecular Formula : C17H16O3

- Molecular Weight : 268.31 g/mol

- IUPAC Name : this compound

Chemistry

This compound serves as a building block in organic synthesis, facilitating the development of more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and electrophilic substitution, making it valuable in synthetic chemistry.

Biology

The compound has been studied for its biological activities , including:

- Antimicrobial Activity : Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against Mycobacterium tuberculosis with IC values in the low micromolar range .

- Anti-inflammatory Properties : Investigations suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its potential anti-inflammatory effects.

- Anticancer Activity : The antiproliferative effects of this compound have been documented. For example, it demonstrated superior activity against various cancer cell lines compared to standard treatments like Combretastatin-A4 (CA-4), with IC50 values significantly lower than those of CA-4 .

Antiproliferative Activity Against Cancer Cell Lines

A study evaluated the antiproliferative activity of this compound against various cancer cell lines:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 6-Methoxy-BF | HeLa | 80 |

| CA-4 | HeLa | 180 |

| 6-Methoxy-BF | MDA-MB-231 | 50 |

| CA-4 | MDA-MB-231 | 370 |

This data indicates that the presence of methoxy groups enhances potency against cancer cells .

Study on Antimicrobial Activity

In a comparative study of benzofuran derivatives against M. tuberculosis, the most active derivative exhibited an MIC of 3.12 μg/mL while maintaining low toxicity towards mammalian cells . This highlights the potential of this compound in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways: It can influence various biochemical pathways, such as those involved in cell signaling, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Biological Activity

6-Methoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran is a synthetic compound belonging to the benzofuran class, which has garnered attention due to its potential biological activities. This article explores its biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of benzofuran, including this compound, possess significant antimicrobial properties. For instance, compounds with similar structures demonstrated effective inhibition against Mycobacterium tuberculosis with IC values in the low micromolar range .

- Anti-inflammatory Properties : The compound has been investigated for its potential anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation.

- Anticancer Activity : The antiproliferative effects of benzofuran derivatives have been documented. For example, a related compound exhibited superior activity against various cancer cell lines compared to standard treatments like Combretastatin-A4 (CA-4) with IC50 values significantly lower than those of CA-4 .

The biological activity of this compound is hypothesized to involve:

- Interaction with Molecular Targets : The compound may interact with specific enzymes or receptors, modulating their activity and influencing biochemical pathways such as apoptosis and cell signaling.

- Influence on Biochemical Pathways : By affecting pathways involved in inflammation and cancer cell proliferation, the compound may exhibit therapeutic potential in treating inflammatory diseases and cancers .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 6-Methoxy-BF | HeLa | 80 |

| CA-4 | HeLa | 180 |

| 6-Methoxy-BF | MDA-MB-231 | 50 |

| CA-4 | MDA-MB-231 | 370 |

Note : BF denotes benzofuran derivatives. The data suggests that the methoxy groups at specific positions enhance potency against cancer cells.

Study on Antimicrobial Activity

In a comparative study, several benzofuran derivatives were screened for their activity against M. tuberculosis. The most active derivative exhibited an MIC of 3.12 μg/mL while maintaining low toxicity towards mammalian cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.